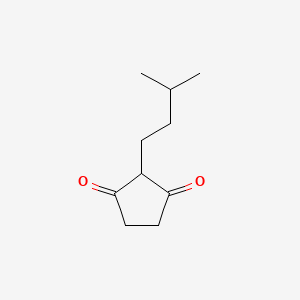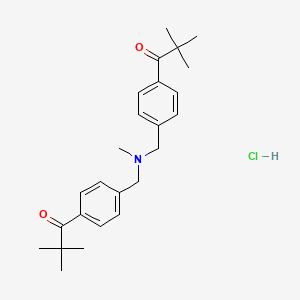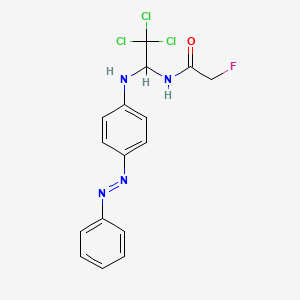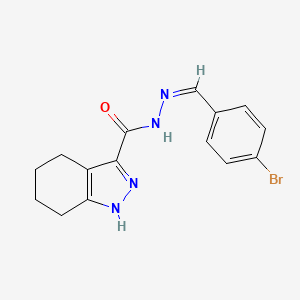
2-Isopentyl-1,3-cyclopentanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopentyl-1,3-cyclopentanedione is an organic compound with the molecular formula C10H16O2 It is a derivative of 1,3-cyclopentanedione, where an isopentyl group is attached to the second carbon of the cyclopentanedione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopentyl-1,3-cyclopentanedione typically involves the alkylation of 1,3-cyclopentanedione. One common method is the reaction of 1,3-cyclopentanedione with isopentyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopentyl-1,3-cyclopentanedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.
Substitution: The isopentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various substituted cyclopentanediones.
Applications De Recherche Scientifique
2-Isopentyl-1,3-cyclopentanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diketones.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Isopentyl-1,3-cyclopentanedione involves its interaction with various molecular targets. The diketone groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This can lead to the formation of stable adducts, which can modulate the activity of enzymes or other proteins. The isopentyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclopentanedione: The parent compound, which lacks the isopentyl group.
2-Methyl-1,3-cyclopentanedione: A similar compound with a methyl group instead of an isopentyl group.
2-Ethyl-1,3-cyclopentanedione: Another similar compound with an ethyl group.
Uniqueness
2-Isopentyl-1,3-cyclopentanedione is unique due to the presence of the isopentyl group, which can significantly influence its chemical reactivity and biological activity. The larger alkyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.
Propriétés
Numéro CAS |
827-03-2 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-(3-methylbutyl)cyclopentane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-7(2)3-4-8-9(11)5-6-10(8)12/h7-8H,3-6H2,1-2H3 |
Clé InChI |
TYOWQTJGWOMCML-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,4-dichlorophenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996277.png)
![N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide](/img/structure/B11996281.png)
![ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996284.png)









![Ethyl 4-[(4-chlorophenyl)amino]butanoate](/img/structure/B11996323.png)
![4-Chloro-2-[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11996325.png)
